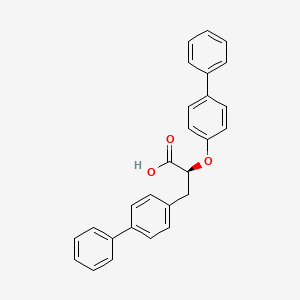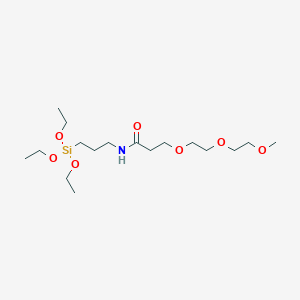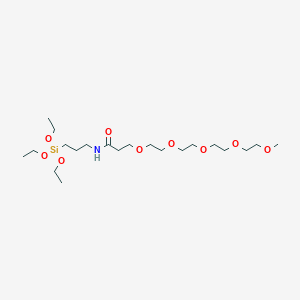![molecular formula C10H16N2O11P2 B1193119 5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine](/img/structure/B1193119.png)
5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MRS2782 is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
1. Structural and Functional Properties
Phosphonic acids, structurally related to 5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine, possess a unique functional group characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom. Due to this structure, they find applications in various fields, including bioactive properties for drug development, bone targeting, and the design of supramolecular or hybrid materials. The synthesis of phosphonic acids is crucial for a broad spectrum of research projects across chemistry, biology, and physics (Sevrain et al., 2017).
2. Role in Enzyme Inhibition and Physiologic Activities
Phosphonopeptides, resembling peptides where phosphonic acid groups replace carboxylic acid groups, act as enzyme inhibitors affecting various pathological states. They have demonstrated significant physiological activities with potential medical and agricultural applications. Phosphonopeptides containing free, unsubstituted phosphonic acid moieties show antimicrobial activity and are important for studying the effects of phosphorylations (Kafarski, 2020).
3. Environmental Relevance and Biodegradability
The study of organophosphonates, including compounds structurally related to 5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine, reveals their environmental significance, biodegradability, and potential environmental issues. These compounds, despite their high stability against biological degradation, can be efficiently removed in wastewater treatment plants with chemical phosphate precipitation. Their environmental behavior, however, is still under investigation, particularly in the context of eutrophication and the potential for remobilizing heavy metals from sediments (Rott et al., 2018).
4. Interaction with Biomolecular Targets
The compound's interaction with biomolecular targets like uridine phosphorylase, a key enzyme in pyrimidine metabolism, has been noted. Uridine phosphorylase catalyzes the reversible phosphorylation of uridine, forming uracil and ribose-1-phosphate. Inhibitors of this enzyme, possibly including derivatives of 5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine, are considered promising for treating oncological and infectious diseases based on their high selectivity (Lashkov et al., 2011).
Eigenschaften
Produktname |
5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine |
|---|---|
Molekularformel |
C10H16N2O11P2 |
Molekulargewicht |
402.19 |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C10H16N2O11P2/c1-21-25(20,4-24(17,18)19)23-9-7(15)6(14)8(22-9)12-3-2-5(13)11-10(12)16/h2-3,6-9,14-15H,4H2,1H3,(H,11,13,16)(H2,17,18,19)/t6-,7+,8-,9-,25?/m1/s1 |
InChI-Schlüssel |
ZYSDIZBVPXDTEQ-UHNBJTPOSA-N |
SMILES |
OP(CP(O[C@H]1O[C@@H](N(C(N2)=O)C=CC2=O)[C@H](O)[C@@H]1O)(OC)=O)(O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MRS2782; MRS 2782; MRS-2782. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4R,7R,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-iodobenzamide](/img/structure/B1193040.png)







![[2-[4-(2-Methylpropyl)piperazin-1-yl]-2-oxoethyl] 4-methylsulfonyl-3-nitrobenzoate](/img/structure/B1193062.png)